molecular formula C9H9F3O B8680399 1-methoxy-4-(2,2,2-trifluoroethyl)benzene

1-methoxy-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B8680399
M. Wt: 190.16 g/mol
InChI Key: RCMJDIMTNJVPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of a trifluoroethyl group and a methoxy group attached to a benzene ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoroethyl group can be reduced to an ethyl group under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: this compound can be reduced to 1-ethyl-4-methoxybenzene.

    Substitution: Products such as 4-methoxy-2-nitrobenzene, 4-methoxybenzenesulfonic acid, and 4-methoxy-2-chlorobenzene.

Scientific Research Applications

1-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoroethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the trifluoroethyl group can interact with enzymes and receptors, potentially altering their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.

Comparison with Similar Compounds

1-methoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:

    1-(2,2,2-Trifluoroethyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    1-(2,2,2-Trifluoroethyl)-4-chlorobenzene:

    1-(2,2,2-Trifluoroethyl)-4-nitrobenzene:

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-methoxy-4-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C9H9F3O/c1-13-8-4-2-7(3-5-8)6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

RCMJDIMTNJVPAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(F)(F)F

Origin of Product

United States

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